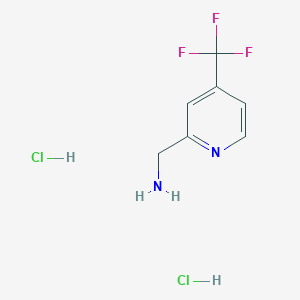

(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride

Description

(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride (CAS 1303968-41-3) is a heterocyclic amine salt widely utilized in pharmaceutical and agrochemical research. The compound features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an aminomethyl (-CH₂NH₂) group at the 2-position, forming a dihydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dihydrochloride salt improves aqueous solubility, making it advantageous for drug formulation . Its primary applications include serving as a key intermediate in the synthesis of bioactive molecules targeting kinases, GPCRs, and other therapeutic targets.

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)5-1-2-12-6(3-5)4-11;;/h1-3H,4,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPLBTPWLDROMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855945 | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-41-3 | |

| Record name | 1-[4-(Trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-(Trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a pyridine ring with a trifluoromethyl group at the 4-position and a methanamine functional group. This configuration contributes to its lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Pyridine ring, trifluoromethyl group, methanamine | Potential anticancer and antimicrobial activities | Enhanced lipophilicity and metabolic stability |

The trifluoromethyl group enhances the compound's lipophilicity, enabling it to interact effectively with hydrophobic regions of target biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound has been studied for its potential as an inhibitor of protein kinases, specifically targeting the Pim and mTORC pathways, which are crucial in cancer biology .

Biological Activities

-

Anticancer Activity

- Research indicates that this compound exhibits potent activity against several cancer cell lines. It has been shown to inhibit tumor growth in vitro by blocking key signaling pathways associated with cancer cell proliferation.

- In a study involving various analogs, modifications to the compound's structure were found to enhance its potency against different cancer types such as pancreas, prostate, breast, and lung cancers .

-

Antimicrobial Properties

- The compound's biological activity extends to antimicrobial effects, making it a candidate for developing new antibiotics. Its efficacy against specific bacterial strains has been documented, although further studies are needed to establish its full spectrum of activity.

- Mechanistic Insights

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to various cancer cell lines. Results indicated:

- Cell Line : Prostate Cancer

- IC50 Value : 0.012 μM

- Mechanism : Inhibition of mTORC signaling led to reduced cell proliferation.

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria:

- Bacterial Strain : Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : 0.5 μg/mL

- Outcome : Significant reduction in bacterial growth observed.

Comparison with Similar Compounds

Substituent Effects

- Trifluoromethyl (-CF₃) vs. Chloro (-Cl) : The trifluoromethyl group in the target compound confers higher electron-withdrawing effects and lipophilicity compared to the chloro group in (4-Chloro-6-phenylpyrimidin-2-yl)methanamine hydrochloride. This enhances metabolic stability and target binding affinity in hydrophobic pockets .

- Heterocyclic Core: Pyridine (target compound) vs.

Salt Form and Solubility

- Dihydrochloride salts (e.g., target compound and [4-(propan-2-yloxy)pyridin-2-yl]methanamine dihydrochloride) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., (3-Methyl-2-thienyl)methylamine hydrochloride), facilitating in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.